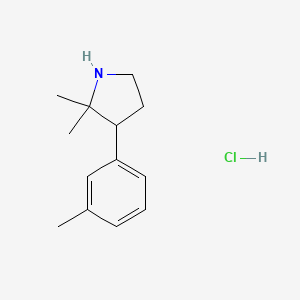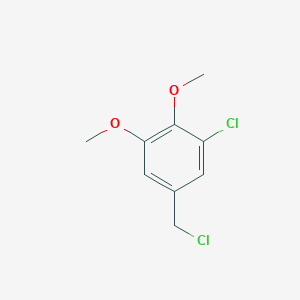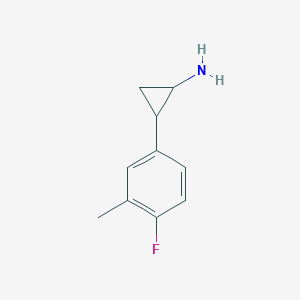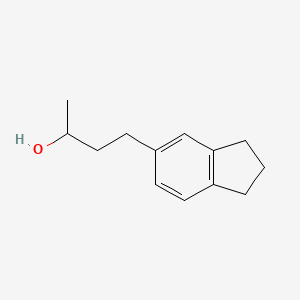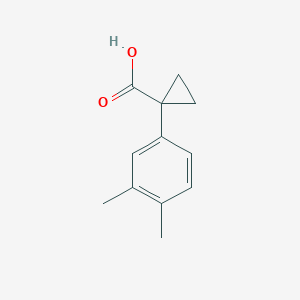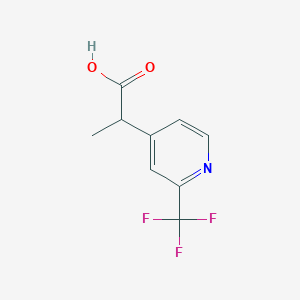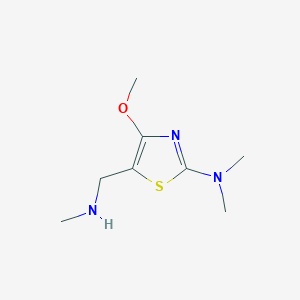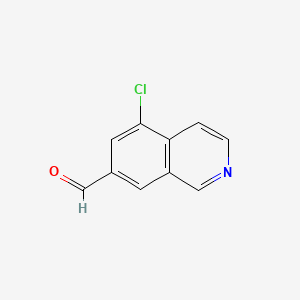
5-Chloroisoquinoline-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroisoquinoline-7-carbaldehyde is a chemical compound belonging to the family of heterocyclic compounds. It is a pale-yellow, crystalline solid that has several applications in scientific research and industry, including its use as a building block in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of 5-Chloroisoquinoline-7-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel . Industrial production methods often involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products .
Análisis De Reacciones Químicas
5-Chloroisoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
5-Chloroisoquinoline-7-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloroisoquinoline-7-carbaldehyde involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes and proteins, affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
5-Chloroisoquinoline-7-carbaldehyde can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different substitution patterns.
8-Hydroxyquinoline-5-carbaldehyde: Contains a hydroxyl group instead of a chlorine atom.
6-(Dimethylamino)quinoline-5-carbaldehyde: Contains a dimethylamino group instead of a chlorine atom. These compounds share similar chemical properties but differ in their specific applications and reactivity .
Propiedades
Fórmula molecular |
C10H6ClNO |
|---|---|
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
5-chloroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-7(6-13)3-8-5-12-2-1-9(8)10/h1-6H |
Clave InChI |
BANZIOSALACJTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=CC(=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)
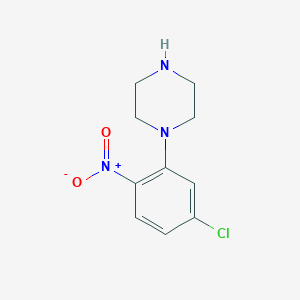

![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)
![1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605199.png)

